

# Application Notes and Protocols for the Mass Spectrometric Detection of Ciclesonide-d11

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## Compound of Interest

Compound Name: Ciclesonide-d11

Cat. No.: B12410966

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This document provides detailed application notes and protocols for the quantitative analysis of **Ciclesonide-d11**, a deuterated internal standard for Ciclesonide, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections outline the necessary parameters, experimental procedures, and data presentation for the accurate detection of **Ciclesonide-d11**, alongside its non-labeled counterpart, Ciclesonide, and its active metabolite, Desisobutyryl-ciclesonide (des-CIC).

## Mass Spectrometry Parameters

The successful detection of **Ciclesonide-d11** and related compounds relies on optimized mass spectrometry settings. The following tables summarize the key parameters for multiple reaction monitoring (MRM) analysis. These parameters have been established using an API 5000 triple quadrupole mass spectrometer with an Atmospheric Pressure Photoionization (APPI) source operated in negative mode, and have demonstrated high sensitivity and specificity.<sup>[1]</sup>

Table 1: Mass Spectrometry Parameters for Ciclesonide and **Ciclesonide-d11**<sup>[1]</sup>

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Ionization Mode
Ciclesonide	599.2	339.1	26	Negative APPI
Ciclesonide-d11 (IS)	610.4	339.1	26	Negative APPI

Table 2: Mass Spectrometry Parameters for Desisobutyryl-ciclesonide and its Deuterated Internal Standard[1]

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Ionization Mode
des-CIC	529.2	357.2	21	Negative APPI
des-CIC-d11 (IS)	540.4	357.2	21	Negative APPI

Note: The source temperature was maintained at 300°C and the sprayer voltage was set at -800 V. Nitrogen was used as the collision gas at a setting of 4. The dwell time for each transition was 70 ms.[1]

## Experimental Protocols

### Sample Preparation: Liquid-Liquid Extraction from Human Serum[1][2]

This protocol describes a liquid-liquid extraction (LLE) procedure for the isolation of Ciclesonide and its metabolites from human serum, a method chosen for its high recovery rate of approximately 85%.[1][2]

Materials:

- Human serum samples
- Ciclesonide-d11** and des-CIC-d11 internal standard (IS) working solution
- 1-Chlorobutane (extraction solvent)

- Microcentrifuge tubes
- Vortex mixer
- Centrifuge
- Evaporator (e.g., nitrogen evaporator)
- Reconstitution solution (Mobile Phase A)

Procedure:

- Pipette 0.500 mL of human serum into a microcentrifuge tube.
- Add the internal standard working solution containing **Ciclesonide-d11** and des-CIC-d11.
- Add 3 mL of 1-chlorobutane to the serum sample.
- Vortex the mixture for 5 minutes.
- Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
- Transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 µL of the initial mobile phase.
- Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

## Liquid Chromatography (LC) Conditions

A reversed-phase liquid chromatography method is employed for the separation of Ciclesonide and its related compounds.<sup>[1]</sup>

Table 3: Liquid Chromatography Parameters<sup>[1]</sup>

Parameter	Condition
LC System	Shimadzu HPLC with LC-20AD pumps and SIL-20AC HT injector
Column	Phenomenex Synergi MAX-RP (50 x 2 mm, 4 $\mu$ m, 80 Å)
Mobile Phase A	0.01% Acetic acid in Water-Acetone (90/10, v/v)
Mobile Phase B	0.01% Acetic acid in Acetonitrile-Acetone (90/10, v/v)
Flow Rate	0.60 mL/min (with variations during the gradient)
Column Temperature	Ambient
Injection Volume	10 $\mu$ L

Table 4: Gradient Elution Program<sup>[1]</sup>

Time (min)	% B	Flow Rate (mL/min)
0.01 - 1.70	45 -> 100	0.60
1.70 - 2.30	100	0.60
2.30 - 3.20	100	0.60 -> 1.60
3.20 - 3.30	100 -> 45	1.60 -> 0.60
3.30 - 4.70	45	0.60

Under these conditions, the retention times are approximately 2.25 min for Ciclesonide and **Ciclesonide-d11**, and 1.40 min for des-CIC and des-CIC-d11.<sup>[1]</sup>

## Method Validation and Performance

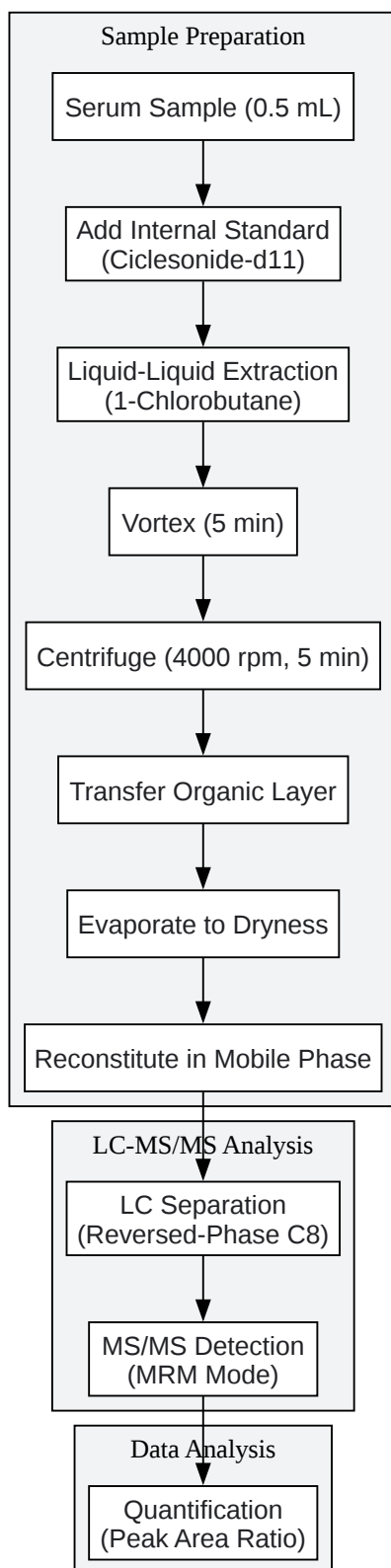
The described method has been validated for the quantification of Ciclesonide and des-CIC in human serum with a lower limit of quantification (LLOQ) of 1 pg/mL.<sup>[1][2]</sup> The calibration curves demonstrated good linearity ( $r^2 > 0.99$ ) over a concentration range of 1–500 pg/mL.<sup>[1][2]</sup> The

inter-assay precision was within 9.6% CV, and the accuracy was within  $\pm 4.0\%$  bias for quality control samples.[\[1\]](#)[\[2\]](#)

## Visualizations

### Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of **Ciclesonide-d11** and related compounds from biological samples.

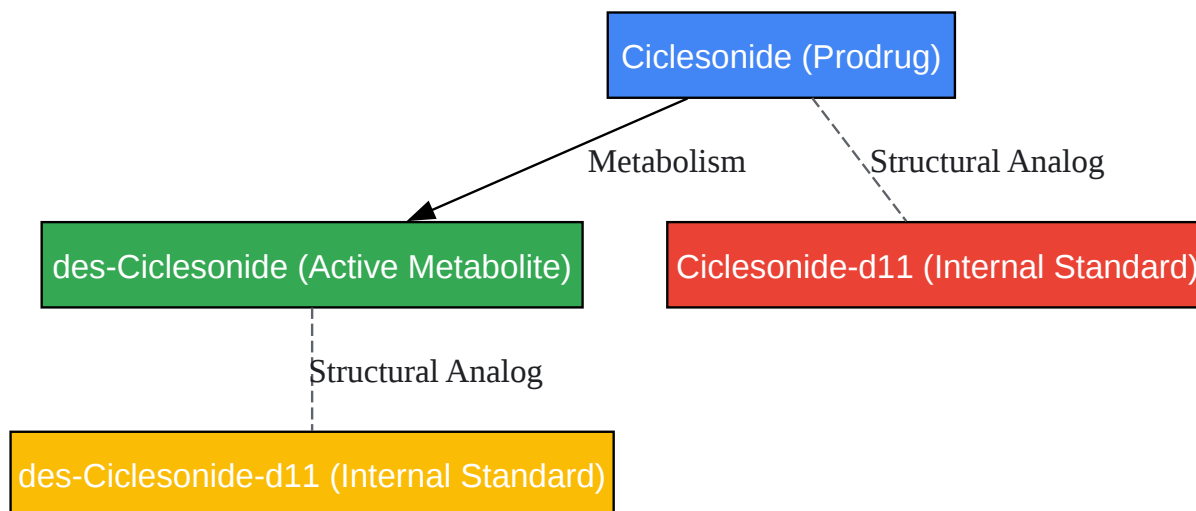


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Caption: Experimental workflow for **Ciclesonide-d11** analysis.

## Logical Relationship of Analytes

The following diagram shows the relationship between the prodrug Ciclesonide, its active metabolite des-CIC, and their respective deuterated internal standards.



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Caption: Analyte relationships in Ciclesonide bioanalysis.

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## References

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